molecular formula C8H8BrClOS B14763869 (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane

Katalognummer: B14763869
Molekulargewicht: 267.57 g/mol
InChI-Schlüssel: QHAQGQIUUXIKEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrClOS. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane typically involves the introduction of bromine, chlorine, and methoxy groups onto a phenyl ring, followed by the addition of a methylsulfane group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring using halogenating agents such as bromine and chlorine gas.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Thioether Formation: Addition of the methylsulfane group using methylthiol and a base.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid: Similar structure with a boronic acid group instead of a methylsulfane group.

    (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine atom instead of chlorine.

    (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.

Uniqueness

(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, chlorine, methoxy, and methylsulfane groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H8BrClOS

Molekulargewicht

267.57 g/mol

IUPAC-Name

1-bromo-3-chloro-4-methoxy-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3

InChI-Schlüssel

QHAQGQIUUXIKEH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)Br)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.